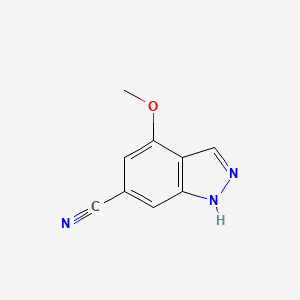

4-Methoxy-1H-indazole-6-carbonitrile

Description

4-Methoxy-1H-indazole-6-carbonitrile is a heterocyclic organic compound featuring an indazole core substituted with a methoxy group at position 4 and a carbonitrile group at position 6. The indazole scaffold is notable for its pharmacological relevance, particularly in kinase inhibition and cancer therapeutics . This compound is structurally distinct from other indazole derivatives due to the specific positioning of its substituents, which may confer unique biological and physicochemical characteristics.

Properties

Molecular Formula |

C9H7N3O |

|---|---|

Molecular Weight |

173.17 g/mol |

IUPAC Name |

4-methoxy-1H-indazole-6-carbonitrile |

InChI |

InChI=1S/C9H7N3O/c1-13-9-3-6(4-10)2-8-7(9)5-11-12-8/h2-3,5H,1H3,(H,11,12) |

InChI Key |

WJBUSLBQPYBSHZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC2=C1C=NN2)C#N |

Origin of Product |

United States |

Preparation Methods

Cyclization of Hydrazine Derivatives with Formyl Precursors

One common synthetic approach involves the cyclization of 2-formylphenylboronic acid derivatives with hydrazine or hydrazine derivatives to form the indazole ring system. The methoxy substituent can be introduced either by starting from appropriately substituted phenylboronic acids or by subsequent functionalization.

- General Procedure:

- React 2-formyl-4-methoxyphenylboronic acid with hydrazine hydrate under acidic or basic conditions.

- Cyclization leads to the formation of the 4-methoxy-1H-indazole core.

- Introduction of the nitrile group at the 6-position can be achieved via subsequent functional group transformations or by using precursors bearing the nitrile functionality.

Palladium-Catalyzed Carbonylation and Functionalization

Palladium-catalyzed carbonylation of bromo-substituted indazoles is a powerful method to access carboxylic acid derivatives, which can be further transformed into nitriles. For example, 6-bromo-4-methoxy-1H-indazole can be converted into 4-methoxy-1H-indazole-6-carboxylic acid methyl ester using Pd(II) catalysts, followed by dehydration to the nitrile.

| Step | Reagents/Catalysts | Conditions | Yield (%) |

|---|---|---|---|

| Pd(II)-catalyzed carbonylation | Palladium diacetate, BINAP, triethylamine | Methanol, 80°C, 24 h, 2585 Torr | 87 |

| Ester hydrolysis/dehydration | Acid/base catalysis or dehydration agents | Reflux or controlled heating | Variable |

Metalation and Electrophilic Substitution

Regioselective metalation of indazole derivatives using zinc or lithium bases (e.g., TMP2Zn·2LiCl) followed by electrophilic substitution allows for functionalization at specific positions on the indazole ring. This method can be used to introduce methoxy or nitrile groups selectively.

-

- Metalation of 1H-indazole-6-carbonitrile with TMP2Zn·2LiCl in THF.

- Subsequent electrophilic substitution with electrophiles such as methyl iodide or methoxy sources.

- Purification by silica gel chromatography.

Cyclocondensation of 1,3-Dicarbonyl Compounds and Hydrazines

Another approach involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives under acidic conditions to form substituted indazoles. For methoxy substitution, 4-methoxyphenylhydrazine is used. The nitrile group can be introduced via the dicarbonyl precursor or subsequent functionalization.

| Reagents | Solvent | Catalyst | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| 1,3-dicarbonyl + 4-methoxyphenylhydrazine | Methanol | Diluted H2SO4 | Room temp | Several hours | Good |

Functional Group Transformations Relevant to Preparation

Conversion of Carboxylic Acids to Nitriles

4-Methoxy-1H-indazole-6-carboxylic acid can be converted into the corresponding nitrile by dehydration reactions using reagents such as thionyl chloride (SOCl2) followed by treatment with ammonia or by direct dehydration methods.

N-Alkylation and Protection Strategies

To facilitate selective functionalization, protecting groups such as methyl esters or trimethylsilyl ethers are employed. For example, methylation of the carboxylic acid group to form methyl esters allows for subsequent N-alkylation without side reactions.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|

| Hydrazine cyclization | Straightforward, accessible starting materials | May require multiple steps for nitrile installation | Moderate to good |

| Pd-catalyzed carbonylation | High regioselectivity, scalable | Requires expensive catalysts, high pressure CO | High (up to 87%) |

| Metalation and electrophilic substitution | High regioselectivity, versatile | Sensitive to moisture and air, requires inert atmosphere | Moderate (60-80%) |

| Cyclocondensation with hydrazines | Mild conditions, good yields | Limited to certain substituents, purification needed | Good |

Summary Table of Key Synthetic Data

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1H-indazole-6-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The methoxy and carbonitrile groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

4-Methoxy-1H-indazole-6-carbonitrile has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of biological pathways and mechanisms.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-1H-indazole-6-carbonitrile involves its interaction with specific molecular targets and pathways. The methoxy and carbonitrile groups can influence the compound’s binding affinity and selectivity towards these targets. The exact mechanism may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 4-Methoxy-1H-indazole-6-carbonitrile with structurally related indazole derivatives, focusing on substituent positions and functional groups:

Key Observations :

- Halogen vs.

- Methyl vs. Methoxy : Methyl groups (e.g., 4-Methyl-1H-indazole-6-carbonitrile) lower polarity compared to methoxy, which may enhance membrane permeability but reduce solubility .

Biological Activity

4-Methoxy-1H-indazole-6-carbonitrile is a member of the indazole family, which encompasses a wide range of biologically active compounds. This particular compound has garnered attention due to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of a methoxy group at the 4-position and a carbonitrile group at the 6-position contributes to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 172.18 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| Log P (octanol-water) | 0.48 - 1.35 |

This compound exhibits its biological effects through several mechanisms:

- Cell Growth Inhibition : Studies have shown that this compound can inhibit cell growth in various neoplastic cell lines, suggesting potential anticancer properties.

- Interaction with Receptors : It has been reported to interact with nicotinic acetylcholine receptors, acting as an agonist. This interaction may lead to downstream signaling changes that affect cellular processes.

Anticancer Activity

Research indicates that this compound can induce cell cycle arrest, particularly in the G0-G1 phase, which is crucial for inhibiting the proliferation of cancer cells. The compound's antiproliferative activity has been observed in various cancer models, highlighting its potential as a therapeutic agent.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its bioavailability, which is influenced by factors such as its log P values. The compound exhibits stability under physiological conditions, with minimal degradation over time, making it suitable for further development in drug formulation.

Study on Cell Lines

In a study published in Journal of Medicinal Chemistry, researchers evaluated the effects of various indazole derivatives, including this compound, on cancer cell lines. The findings demonstrated significant inhibition of cell growth and induction of apoptosis at specific concentrations, reinforcing its potential as an anticancer agent .

In Vivo Studies

Animal model studies have shown that administration of this compound at low doses resulted in reduced tumor growth and inflammation. These results suggest that the compound may have therapeutic applications beyond cancer treatment, possibly extending to inflammatory diseases .

Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted how modifications to the indazole scaffold can influence biological activity. The introduction of substituents at various positions on the indazole ring significantly affected the potency and specificity of the compound against targeted pathways involved in cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.